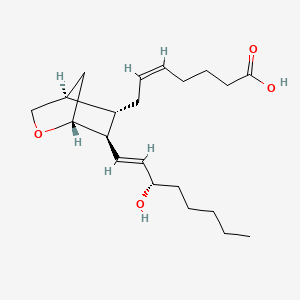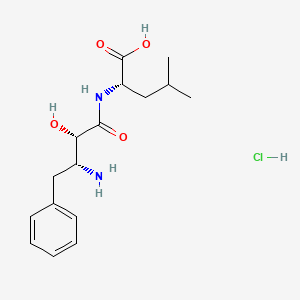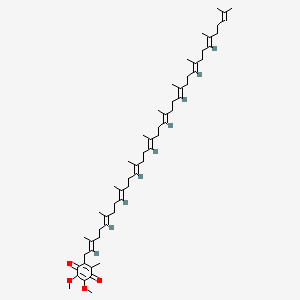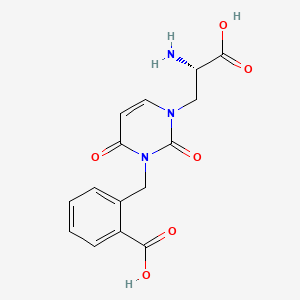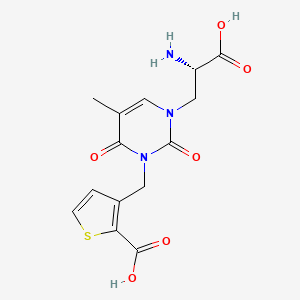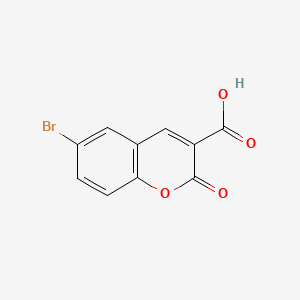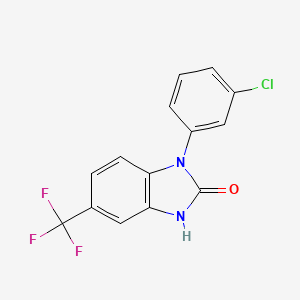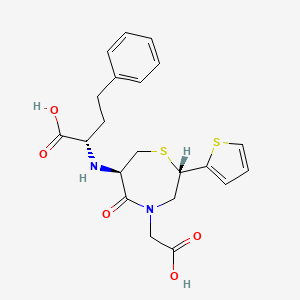
Temocaprilat
概要
説明
テモカプリラートは、アンジオテンシン変換酵素阻害剤であるテモカプリルの活性代謝物です。主に高血圧とうっ血性心不全の治療に使用されます。 テモカプリラートは、血圧と体液のバランスを調節する上で重要な役割を果たすレニン・アンジオテンシン系を阻害する能力で知られています .
製法
合成経路と反応条件
テモカプリラートは、そのプロドラッグであるテモカプリルから合成されます。合成には、テモカプリルをテモカプリラートに加水分解する反応が含まれます。 反応条件は、通常、加水分解プロセスを促進するために、水性媒体と適切な触媒が含まれます .
工業的製法
テモカプリラートの工業的生産には、テモカプリルの大量合成に続き、テモカプリラートへの変換が含まれます。このプロセスは、最終生成物の高収率と高純度を確保するために最適化されています。 生産方法は、費用対効果が高く、環境に優しいように設計されています .
化学反応解析
反応の種類
テモカプリラートは、次のようなさまざまな化学反応を起こします。
酸化: テモカプリラートは、特定の条件下で酸化されて、酸化された誘導体を生成する可能性があります。
還元: 還元反応は、テモカプリラートを還元された形態に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、テモカプリラートの酸化は、薬理学的特性が変化した酸化された誘導体の生成につながる可能性があります .
科学研究への応用
テモカプリラートは、次のような幅広い科学研究への応用があります。
化学: アンジオテンシン変換酵素阻害のメカニズムを研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスとシグナル伝達経路への影響について調査されています。
医学: 高血圧と心不全の新しい治療法を開発するための臨床研究に使用されます。
科学的研究の応用
Temocaprilat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of angiotensin-converting enzyme inhibition.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used in clinical research to develop new treatments for hypertension and heart failure.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
テモカプリラートは、アンジオテンシンIをアンジオテンシンIIに変換する責任があるアンジオテンシン変換酵素を阻害することで、その効果を発揮します。アンジオテンシンIIは強力な血管収縮剤であり、血圧を上昇させます。この酵素を阻害することで、テモカプリラートはアンジオテンシンIIのレベルを低下させ、血管拡張と血圧低下につながります。 分子標的は、アンジオテンシン変換酵素と血圧調節に関与するさまざまなシグナル伝達経路です .
将来の方向性
The intestinal absorption mechanism of temocapril, an ester-type prodrug of temocaprilat, was evaluated using Caco-2 cell monolayers with or without active carboxylesterase (CES)-mediated hydrolysis . The inhibition of CES-mediated hydrolysis was achieved by pretreatment of the monolayers with bis- p -nitrophenyl phosphate (BNPP), which inhibited 94% of the total hydrolysis of temocapril in the Caco-2 cells . The remaining 6% hydrolysis was due to the presence of serine esterases, other than CES, on the cell membranes .
生化学分析
Biochemical Properties
Temocaprilat interacts with the angiotensin-converting enzyme (ACE), inhibiting its activity . This inhibition is more potent than that of enalaprilat on ACE isolated from rabbit lung . The inhibitory potency of this compound on isolated rat aorta is three times that of enalaprilat .
Cellular Effects
This compound has been reported to improve endothelial dysfunction in vitro by suppressing increased oxidative stress . It also improves reactive hyperemia in patients with essential hypertension . In addition, it has been found to inhibit high glucose-mediated suppression of human aortic endothelial cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of ACE, which leads to a decrease in the production of angiotensin II, a potent vasoconstrictor . This results in vasodilation and mild natriuresis without affecting heart rate or cardiac output .
Temporal Effects in Laboratory Settings
This compound shows a half-life of 13.1 hours in patients with normal liver function . This suggests that the effects of this compound are sustained over a significant period of time.
Metabolic Pathways
This compound is involved in the renin-angiotensin system, where it inhibits the conversion of angiotensin I to angiotensin II by ACE . This results in decreased vasoconstriction and sodium retention, thereby lowering blood pressure .
Transport and Distribution
This compound is rapidly absorbed in the gastrointestinal tract and converted into the diacid (active) metabolite, which inhibits ACE in plasma . It is eliminated primarily through the liver and kidneys .
準備方法
Synthetic Routes and Reaction Conditions
Temocaprilat is synthesized from its prodrug, temocapril. The synthesis involves the conversion of temocapril into this compound through hydrolysis. The reaction conditions typically include an aqueous medium and a suitable catalyst to facilitate the hydrolysis process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of temocapril followed by its conversion to this compound. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
Temocaprilat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered pharmacological properties .
類似化合物との比較
類似化合物
エナラプリラート: 薬理学的特性が類似した別のアンジオテンシン変換酵素阻害剤。
リシノプリル: 高血圧と心不全の治療に使用される、作用時間の長いアンジオテンシン変換酵素阻害剤。
ラミプリラート: ラミプリルの活性代謝物で、強力なアンジオテンシン変換酵素阻害で知られています.
テモカプリラートの独自性
テモカプリラートは、他の阻害剤に比べて、作用発現が速く、血管アンジオテンシン変換酵素への結合が強いことが特徴です。 また、薬物動態学的プロファイルが良好であるため、腎機能不全の患者にも使用できます .
特性
IUPAC Name |
(2S)-2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c24-19(25)12-23-11-18(17-7-4-10-29-17)30-13-16(20(23)26)22-15(21(27)28)9-8-14-5-2-1-3-6-14/h1-7,10,15-16,18,22H,8-9,11-13H2,(H,24,25)(H,27,28)/t15-,16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVWEOXAPZXAFB-BQFCYCMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SCC(C(=O)N1CC(=O)O)NC(CCC2=CC=CC=C2)C(=O)O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](SC[C@@H](C(=O)N1CC(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891350 | |
| Record name | Temocaprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110221-53-9 | |
| Record name | Temocaprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110221-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Temocaprilat [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110221539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temocaprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEMOCAPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D6A12Q12R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Temocaprilat exert its antihypertensive effect?
A1: this compound competitively binds to and inhibits ACE, effectively blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. [] This inhibition leads to vasodilation and a decrease in angiotensin II-induced aldosterone secretion, ultimately resulting in reduced blood pressure. []
Q2: Beyond blood pressure regulation, what other cellular effects does this compound exhibit?
A2: this compound has shown promising effects in various cellular processes. It can:
- Prevent high glucose-mediated suppression of human aortic endothelial cell proliferation, potentially by suppressing protein kinase C, interacting with bradykinin B2 receptors, and reducing oxidative stress. []
- Protect endothelial cells against oxysterol-induced apoptosis by increasing nitric oxide production via the bradykinin pathway. []
- Improve insulin resistance in diabetic mice, possibly by enhancing glucose uptake in skeletal muscle through activation of the bradykinin-nitric oxide system and subsequent glucose transporter 4 (GLUT4) translocation. []
Q3: Is there evidence suggesting a role for this compound in modulating matrix metalloproteinase-2 (MMP-2) activity?
A3: Yes, research suggests that this compound can bind to the active center of MMP-2, potentially inhibiting its activity. [] This inhibition was observed in peritoneal effluents, suggesting a possible role for this compound in preventing peritoneal injury caused by peritoneal dialysis. []
Q4: How is this compound metabolized and eliminated from the body?
A4: Unlike many other ACE inhibitors primarily excreted by the kidneys, this compound exhibits dual elimination pathways, being excreted in both bile and urine. [, ] This characteristic makes it a viable treatment option for patients with renal impairment, as its clearance is less affected by reduced kidney function. []
Q5: Does age influence the pharmacokinetics of this compound?
A5: Studies indicate that while elderly patients may exhibit some differences in the pharmacokinetic parameters of this compound, these differences are not significant enough to warrant dose adjustments. []
Q6: How does the route of administration affect Temocapril absorption and metabolism?
A6: Research using a rat intestinal perfusion model demonstrated that Temocapril is most readily absorbed in the proximal intestine after meals. [] This enhanced absorption is attributed to factors such as prolonged gastric emptying time, lower intraluminal pH due to bile acid secretion, and interaction with intestinal serine esterases. []
Q7: What is the role of transporters in the distribution and elimination of this compound?
A7: this compound utilizes various transporter proteins for its distribution and elimination. Notably:
- Hepatic uptake: Primarily mediated by organic anion transporting polypeptides (OATPs), particularly OATP1, although other transporters might be involved. [, ]
- Biliary excretion: Predominantly facilitated by the canalicular multispecific organic anion transporter (cMOAT). [, ]
- Renal uptake: Rat organic anion transporter 1 (rOat1) and rOat3 contribute to the renal uptake of this compound. []
Q8: Are there any known drug interactions associated with this compound transport?
A8: Yes, research indicates potential drug interactions related to this compound transport:
- Competition for transporters: this compound may compete with other drugs for transport via OATPs and cMOAT, potentially affecting the pharmacokinetics of co-administered medications. [, ]
- Species differences: Significant species differences exist in the transport activity of cMOAT, influencing the biliary excretion rate of this compound across various animal models. [] This difference highlights the importance of considering species-specific transport mechanisms when extrapolating preclinical data to humans.
Q9: How stable is Temocapril in the presence of magnesium oxide, commonly used in simple suspension formulations?
A10: Studies have shown that magnesium oxide can significantly degrade Temocapril in simple suspension formulations, particularly in hot water. [] This degradation is thought to be due to magnesium oxide acting as a catalyst in the hydrolysis of the ester bond in Temocapril, leading to the formation of this compound. [] This interaction highlights a potential incompatibility issue and the need for alternative formulations or laxatives when co-administering Temocapril and magnesium oxide.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


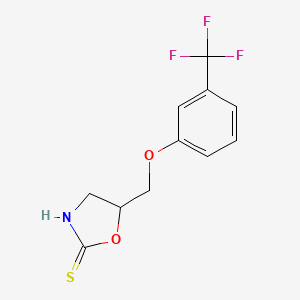

![1-[4-(1-Adamantyloxy)phenyl]piperidine](/img/structure/B1682663.png)
![3-(8-chloro-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl)phenol](/img/structure/B1682664.png)
